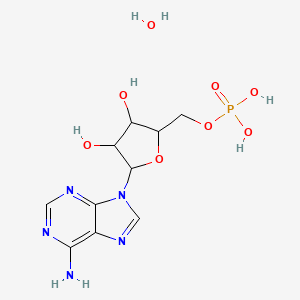

5'-AMP monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFQKVADUBYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Metabolism of Adenosine 5 Monophosphate

Purine (B94841) Nucleotide Biosynthesis Pathways

Purine nucleotides, including AMP and Guanosine 5'-monophosphate (GMP), are synthesized through two main metabolic routes: the de novo pathway and the salvage pathway. fishersci.cauni.lumpg.defishersci.campg.de The de novo pathway constructs the purine ring from simpler precursors, while the salvage pathway recycles preformed purine bases and nucleosides. fishersci.cauni.lufishersci.campg.de

De Novo Synthesis of Adenosine (B11128) 5'-Monophosphate

The de novo synthesis of purine nucleotides is an energy-intensive process that occurs in multiple enzymatic steps, primarily in the liver. fishersci.cauni.lu This pathway builds the purine ring directly on a ribose sugar moiety. fishersci.campg.de The initial steps involve the formation of inosine (B1671953) 5'-monophosphate (IMP), which serves as a crucial branch point for the synthesis of both AMP and GMP. fishersci.campg.dempg.de

The de novo purine synthesis pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP). fishersci.cauni.lumpg.dempg.de PRPP is an activated form of ribose 5-phosphate, generated from ribose-5-phosphate (B1218738) by the enzyme PRPP synthetase. fishersci.campg.dempg.de PRPP provides the ribose-5-phosphate moiety upon which the purine ring is constructed. fishersci.campg.de The first committed step in de novo purine synthesis involves the transfer of an amino group from glutamine to PRPP, a reaction catalyzed by glutamine PRPP amidotransferase. fishersci.cauni.lumpg.dempg.de PRPP is also a substrate for the purine salvage pathways. uni.lufishersci.ca

Inosine 5'-monophosphate (IMP) is the first purine nucleotide formed in the de novo synthesis pathway and acts as a common precursor for the biosynthesis of both AMP and GMP. fishersci.campg.dempg.de The conversion of IMP to AMP occurs through a two-step enzymatic pathway. This conversion requires the input of energy, specifically in the form of GTP. mpg.de

The conversion of IMP to AMP is catalyzed by two specific enzymes: Adenylosuccinate Synthetase and Adenylosuccinate Lyase. fishersci.cafishersci.ca

The first step is catalyzed by Adenylosuccinate Synthetase, which converts IMP to adenylosuccinate (also known as succinyl-adenosine monophosphate or S-AMP). fishersci.cafishersci.ca This reaction involves the addition of aspartate and requires the hydrolysis of GTP to GDP and inorganic phosphate (B84403), providing the necessary energy. fishersci.cafishersci.ca Research has characterized these enzymes, including studies on their purification from sources like wheat germ and pea seeds.

The second step in the conversion of IMP to AMP is catalyzed by Adenylosuccinate Lyase (also known as adenylosuccinase). fishersci.cafishersci.ca This enzyme cleaves adenylosuccinate to form AMP and fumarate. fishersci.cafishersci.ca Adenylosuccinate Lyase is known to catalyze two distinct reactions in the de novo purine biosynthetic pathway, with the cleavage of adenylosuccinate being one of them.

Salvage Pathways for Adenosine 5'-Monophosphate Synthesis

Salvage pathways provide an alternative and generally more energy-efficient route for nucleotide synthesis compared to the de novo pathway. uni.lufishersci.ca These pathways involve the direct conversion of preformed purine bases and nucleosides, obtained from the breakdown of nucleic acids or from the diet, into their corresponding nucleotides. fishersci.cauni.lufishersci.campg.de Salvage pathways are particularly important in tissues such as the brain and bone marrow, where de novo synthesis may be limited. fishersci.ca In some parasitic organisms, the salvage pathway is the sole mechanism for purine nucleotide synthesis.

Interconversion of Adenosine 5'-Monophosphate with Adenine (B156593) Nucleotides

AMP is dynamically interconverted with ADP and ATP, the primary energy currency of the cell wikipedia.orgvaia.com. This interconversion is crucial for maintaining cellular energy homeostasis.

Phosphorylation to Adenosine Diphosphate (ADP) and Adenosine Triphosphate (ATP)

AMP can be phosphorylated to ADP and subsequently to ATP. The conversion of AMP to ADP can occur through various mechanisms, including the action of adenylate kinase wikipedia.org. Further phosphorylation of ADP to ATP is a central process in energy production, primarily occurring through oxidative phosphorylation in aerobes, catalyzed by ATP synthase wikipedia.org. AMP can also be formed from ADP by the adenylate kinase reaction when cellular ATP levels are low wikipedia.org. Additionally, AMP can be produced by the hydrolysis of ATP into AMP and pyrophosphate (PPi) or by the hydrolysis of ADP into AMP and inorganic phosphate (Pi) wikipedia.org.

Role of Adenylate Kinase in Adenine Nucleotide Equilibrium

Adenylate kinase (AK), also known as myokinase, is a crucial enzyme that catalyzes the reversible reaction: ATP + AMP ⇌ 2 ADP wikipedia.orgmdpi.comnih.govresearchgate.net. This reaction is essential for maintaining the equilibrium between ATP, ADP, and AMP within different intracellular compartments mdpi.comnih.gov. Adenylate kinase acts as a sensitive reporter of the cellular energy state, translating small changes in the ATP/ADP balance into relatively larger changes in AMP concentration mdpi.comnih.gov. This dynamic equilibrium is vital for cellular energy economy and signals the status of the adenine nucleotide pool mdpi.comnih.gov. The enzyme plays a significant role in nucleotide metabolism and salvage pathways, helping to recycle ADP into ATP fiveable.me. Adenylate kinase exists in multiple isoforms with specialized functions depending on the cell type and its energy needs nih.govfiveable.me.

Catabolism and Degradation of Adenosine 5'-Monophosphate

AMP undergoes catabolism, leading to its degradation into adenosine and inorganic phosphate, or further breakdown products. This process is important for regulating intracellular nucleotide levels and generating signaling molecules.

Hydrolysis to Adenosine by 5'-Nucleotidases

The primary route for AMP degradation is hydrolysis to adenosine and inorganic phosphate, a reaction catalyzed by a family of enzymes known as 5'-nucleotidases (EC 3.1.3.5) wikipedia.orgwikipedia.orgnih.govreactome.org. These enzymes cleave the phosphate group from the 5' carbon of the ribose sugar wikipedia.org. 5'-Nucleotidases exhibit substrate specificity for 5'-nucleotides, including AMP wikipedia.orgnih.gov. This hydrolysis is a key step in the metabolism of nucleotides and plays a role in generating adenosine, which acts as a signaling molecule wikipedia.orgnih.gov.

Extracellular Ecto-5'-Nucleotidase (CD73) Activity

Ecto-5'-nucleotidase (ecto-5'-NT), also known as CD73, is a membrane-bound enzyme anchored to the extracellular side of the plasma membrane nih.govnih.govnovusbio.com. It is a major enzyme responsible for the conversion of extracellular AMP to adenosine and phosphate nih.govnih.govplos.orgpatsnap.comrndsystems.com. CD73 plays a crucial role in the purinergic signaling pathway, where extracellular nucleotides and nucleosides act as signaling molecules nih.govnih.gov. CD73's activity is particularly important in the tumor microenvironment, where it contributes to the production of immune-suppressive adenosine plos.org. The enzyme has a preference for AMP as a substrate nih.govrndsystems.com.

Cytosolic 5'-Nucleotidase (cN-I) Involvement

Cytosolic 5'-nucleotidases (cN) are intracellular enzymes involved in regulating the intracellular levels of nucleoside 5'-monophosphates wikipedia.orgnih.gov. Cytosolic 5'-nucleotidase I (cN-I), also known as NT5C1, is a type of cytosolic nucleotidase characterized by its affinity towards AMP as its substrate wikipedia.orgnih.govnih.gov. While cytosolic 5'-nucleotidase II (cN-II) primarily hydrolyzes IMP and GMP, it can also act on AMP, particularly in tissues where cN-I expression is low nih.govresearchgate.net. cN-I plays a role in regulating intracellular AMP concentration and is involved in modulating cellular energy metabolism nih.govresearchgate.net. The activity of cytosolic 5'-nucleotidases contributes to the balance of intracellular nucleoside and nucleotide concentrations nih.gov.

Deamination by AMP Deaminase to Inosine Monophosphate (IMP)

The deamination of adenosine 5'-monophosphate (AMP) to inosine monophosphate (IMP) is a pivotal reaction in nucleotide metabolism, primarily catalyzed by the enzyme AMP deaminase (AMPD; EC 3.5.4.6). This irreversible hydrolytic reaction removes the amino group from the adenine ring of AMP, yielding IMP and ammonia (B1221849) researchgate.netresearchgate.net. The biochemical reaction can be represented as:

AMP + H₂O → IMP + NH₃ ontosight.aimybiosource.com

This enzymatic step is an integral component of the purine nucleotide cycle, a metabolic pathway with significant roles in energy metabolism, particularly in tissues with high energy turnover like skeletal muscle researchgate.netontosight.aiwikipedia.org. The conversion of AMP to IMP helps to regulate the balance of adenine nucleotides within the cell and is crucial for maintaining cellular energy status, especially under conditions of high ATP utilization where AMP can accumulate researchgate.netontosight.ainih.gov.

AMP deaminase activity is widely distributed among eukaryotic cells, with varying levels across different tissues researchgate.net. In mammals, multiple isoforms of AMP deaminase exist, encoded by distinct genes. AMP deaminase 1 (AMPD1) is the predominant isoform in skeletal muscle, while AMP deaminase 2 (AMPD2) is found predominantly in smooth muscle, non-muscle tissues, embryonic muscle, and undifferentiated myoblasts. AMP deaminase 3 (AMPD3) is specific to erythrocytes mybiosource.comwikipedia.orgresearchgate.netifremer.fr. These isoforms exhibit differences in their kinetic properties and tissue distribution researchgate.net. For instance, studies in rats have shown distinct isozyme distributions, with Isozyme A predominant in skeletal muscle, Isozyme B in liver and kidney, and Isozyme C exclusively in the heart nih.gov.

The activity of AMP deaminase is subject to complex allosteric regulation by several metabolites, reflecting its crucial role in cellular energy homeostasis researchgate.netumich.edujpp.krakow.pl. ATP and ADP typically act as activators, increasing the enzyme's affinity for AMP umich.edujpp.krakow.plresearchgate.netbibliotekanauki.plfrontierspartnerships.org. Conversely, GTP and inorganic phosphate (Pi) are generally inhibitors of AMP deaminase activity researchgate.netumich.edujpp.krakow.plresearchgate.net. Research on yeast AMP deaminase, for example, has shown that ATP activates the enzyme by increasing its affinity for AMP without affecting the maximum velocity (VM), while GTP and Pi act as competitive inhibitors with respect to AMP researchgate.net. The binding of ATP can also influence the binding of GTP and Pi, suggesting distinct regulatory sites for these effectors researchgate.net.

Detailed research findings highlight the kinetic properties and regulatory nuances of AMP deaminase from various sources. Studies on proteolyzed yeast AMP deaminase revealed sigmoidal substrate saturation kinetics in the absence of ATP, with an s0.5 of 1.35 mM and a Hill coefficient of 2.1. The addition of ATP decreased both the s0.5 and the Hill coefficient, indicating a shift towards more hyperbolic kinetics researchgate.net. High ionic strength (e.g., 0.70 M KCl) increased the s0.5 and decreased the Hill coefficient, and prevented ATP activation researchgate.net.

Investigations into AMP deaminase from hen stomach smooth muscle showed an activity optimum around pH 6.5 bibliotekanauki.plfrontierspartnerships.org. In the absence of regulatory ligands, this enzyme displayed hyperbolic substrate-saturation kinetics with an s0.5 of approximately 4.5 mM bibliotekanauki.plfrontierspartnerships.org. ATP and ADP strongly activated the enzyme, significantly reducing the s0.5 value bibliotekanauki.plfrontierspartnerships.org. The regulatory effect of orthophosphate was concentration-dependent, showing slight activation at lower concentrations (0.5 mM) and inhibition at higher concentrations (2.5 mM), where a sigmoidal substrate-saturation profile was observed bibliotekanauki.plfrontierspartnerships.org.

Studies on AMP deaminase binding to myosin in muscle have revealed alterations in kinetic behavior. Myosin-bound AMP deaminase exhibits bimodal kinetics. At low AMP concentrations (< 0.15 mM), a high-affinity Km (0.05-0.10 mM) with a lower maximal velocity was observed, while at higher AMP concentrations (> 0.15 mM), the Km and maximal velocity were similar to the free enzyme nih.gov. This higher affinity at low AMP concentrations suggests a mechanism for maintaining AMP deamination rates under physiological conditions where AMP levels are typically low nih.gov. Myosin binding also conferred resistance to orthophosphate inhibition nih.gov.

The kinetic parameters of AMP deaminase can vary depending on the tissue source and physiological state. For instance, studies on denervated amphibian skeletal muscle showed an increase in apparent affinity (decreased Km) and maximal velocity compared to control muscle, suggesting increased catalytic efficiency upon denervation nih.gov.

The following table summarizes some reported kinetic parameters for AMP deaminase from different sources:

| Source | Condition (Effectors) | Kinetic Profile | S0.5 or Km (mM) | Hill Coefficient (nH) | Vmax (U/mg protein) | Reference |

| Yeast (Proteolyzed) | -ATP | Sigmoidal | 1.35 ± 0.03 | 2.1 | - | researchgate.net |

| Yeast (Proteolyzed) | +ATP | Hyperbolic | 0.2 | < 2.1 | Unaffected | researchgate.net |

| Hen Stomach Smooth Muscle | Control | Hyperbolic | ~4.5 | - | - | bibliotekanauki.plfrontierspartnerships.org |

| Hen Stomach Smooth Muscle | +1 mM ATP | Hyperbolic | ~1.2 | - | Unaffected | bibliotekanauki.plfrontierspartnerships.org |

| Hen Stomach Smooth Muscle | +1 mM ADP | Hyperbolic | Significantly lower | - | Unaffected | bibliotekanauki.plfrontierspartnerships.org |

| Hen Stomach Smooth Muscle | +2.5 mM Pi | Sigmoidal | ~14 | - | Unaffected | bibliotekanauki.plnih.gov |

| Goldfish White Muscle | Control | Non-Michaelis | 0.73 ± 0.03 | 2.01 ± 0.26 | 176 ± 46 | researchgate.net |

| Aspergillus oryzae | Control | Sigmoidal | 4.1 | 2.2 | - | researchgate.net |

| Aspergillus oryzae | +0.1 mM ATP | Hyperbolic | 1.6 | 1.0 | - | researchgate.net |

| Aspergillus oryzae | +0.1 mM ADP | Hyperbolic | 3.3 | 1.0 | - | researchgate.net |

| Rabbit Skeletal Muscle (Free) | - | Near-linear | ~1 | - | - | nih.gov |

| Rabbit Skeletal Muscle (Myosin-bound) | < 0.15 mM AMP | Bimodal (High Affinity) | 0.05-0.10 | - | ~20% of free | nih.gov |

| Rabbit Skeletal Muscle (Myosin-bound) | > 0.15 mM AMP | Bimodal (Lower Affinity) | ~1 | - | Similar to free | nih.gov |

| Human Uterine Smooth Muscle | +100 mM KCl, pH 7.0 | Sigmoidal | ~12 | - | - | nih.gov |

| Human Uterine Smooth Muscle | +1 mM ATP | Hyperbolic | 1.2 | - | Unaffected | nih.gov |

| Human Uterine Smooth Muscle | +2.5 mM Pi | Sigmoidal | ~14 | - | Unaffected | nih.gov |

Note: The S0.5 value represents the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics, analogous to Km for Michaelis-Menten kinetics.

This deamination reaction is crucial for the purine nucleotide cycle, contributing to the regulation of adenine nucleotide pools and facilitating the removal of excess AMP, particularly during periods of high energy demand. The diverse kinetic properties and regulatory mechanisms of AMP deaminase isoforms across different tissues underscore its specialized roles in maintaining cellular energy balance.

Cellular and Molecular Regulation by Adenosine 5 Monophosphate

Adenosine (B11128) 5'-Monophosphate-Activated Protein Kinase (AMPK) Signaling Cascade

A central player in the cellular response to energy depletion is the AMP-activated protein kinase (AMPK). wikipedia.org AMPK is a highly conserved eukaryotic protein that acts as a sensor of cellular energy status. wikipedia.orgwikipedia.org It is activated by various cellular stresses that lead to a decrease in ATP levels and a concomitant increase in AMP levels. csic.es Once activated, AMPK modulates multiple metabolic pathways to switch on catabolic processes that generate ATP and switch off ATP-consuming anabolic processes. csic.es

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ. wikipedia.orgcsic.es The activation of AMPK is a multi-faceted process influenced significantly by 5'-AMP. portlandpress.com

Allosteric Activation of AMPK by Adenosine 5'-Monophosphate

One of the primary mechanisms by which 5'-AMP activates AMPK is through allosteric regulation. wikipedia.orgnih.gov 5'-AMP binds to specific sites on the regulatory γ subunit of the AMPK complex. wikipedia.orgportlandpress.comsigmaaldrich.cn The γ subunit contains four tandem repeats of a sequence called the CBS motif, which are involved in binding AMP and ATP. wikipedia.orgsigmaaldrich.cn Binding of AMP to these sites, particularly CBS site 3, induces a conformational change in the AMPK complex. wikipedia.org This conformational change allosterically activates the catalytic α subunit, increasing its kinase activity. wikipedia.orgnih.govuniprot.org Studies have shown that AMP can cause a significant allosteric activation of AMPK, even at concentrations much lower than ATP. nih.gov

Mechanisms of AMPK Phosphorylation and Dephosphorylation Modulation by Adenosine 5'-Monophosphate

Beyond allosteric activation, 5'-AMP also influences the phosphorylation status of AMPK, which is critical for its full activation. portlandpress.com Phosphorylation of a conserved threonine residue (Thr172 in the α1 subunit or Thr174 in the α2 subunit) within the activation loop of the α subunit is essential for maximal AMPK activity. wikipedia.orgnih.govuniprot.org

Upstream Kinases: LKB1 and Ca2+/Calmodulin-Dependent Protein Kinase Kinase (CaMKK2)

Phosphorylation of Thr172 is carried out by upstream kinases. The primary upstream kinase for AMPK is the tumor suppressor LKB1 (Liver Kinase B1). researchgate.netumich.edunih.gov LKB1 forms a complex with STRAD and MO25 and phosphorylates AMPK on Thr172, leading to a substantial increase in AMPK activity. researchgate.netnih.gov 5'-AMP binding to AMPK promotes this phosphorylation by LKB1. portlandpress.comnih.govmdpi.com

Another important upstream kinase that can activate AMPK by phosphorylating Thr172 is Ca2+/Calmodulin-Dependent Protein Kinase Kinase (CaMKK2). researchgate.netumich.eduaacrjournals.org CaMKK2-mediated activation of AMPK is dependent on increases in intracellular calcium levels and can occur independently of changes in AMP or ADP levels. wikipedia.orgumich.eduaacrjournals.org While both LKB1 and CaMKK2 phosphorylate Thr172, LKB1 is considered the major upstream kinase in many cellular contexts and responds to increases in AMP and ADP, whereas CaMKK2 responds to calcium signals. researchgate.netumich.edu

Inhibition of Protein Phosphatase 2C Alpha (PP2Cα) Activity

In addition to promoting phosphorylation, 5'-AMP binding to the γ subunit also protects Thr172 from dephosphorylation by protein phosphatases. wikipedia.orgportlandpress.comnih.govmdpi.com This protection is crucial for maintaining AMPK in its active phosphorylated state. Protein phosphatase 2C alpha (PP2Cα) is one of the protein phosphatases known to dephosphorylate Thr172 and thus inactivate AMPK. mdpi.com By inhibiting the activity of such phosphatases, 5'-AMP further enhances the net phosphorylation and activation of AMPK. nih.govmdpi.com

Subunit Isoforms and Heterotrimeric Complexes of AMPK (α, β, γ)

The functional AMPK enzyme is a heterotrimer composed of one catalytic α subunit, one regulatory β subunit, and one regulatory γ subunit. wikipedia.orgcsic.es In mammals, there are multiple isoforms for each subunit, encoded by different genes. There are two α isoforms (α1 and α2), two β isoforms (β1 and β2), and three γ isoforms (γ1, γ2, and γ3). wikipedia.orgportlandpress.comsigmaaldrich.cnatlasgeneticsoncology.org These different isoforms can combine to form various heterotrimeric complexes, leading to a theoretical possibility of 12 distinct AMPK complexes in mammals. wikipedia.orgsigmaaldrich.cnnih.govportlandpress.com

The different subunit isoforms can have varying tissue distributions and potentially different functions or substrate specificities. wikipedia.orgnih.govatlasgeneticsoncology.org For instance, the α1 and α2 isoforms have different cellular localizations, with α1 being predominantly found in the non-nuclear fraction and α2 in both nuclear and non-nuclear fractions. ahajournals.org The β subunits contain a glycogen-binding domain, which allows AMPK to associate with glycogen (B147801) particles. sigmaaldrich.cn The γ subunits, as mentioned, contain the CBS domains responsible for nucleotide binding and regulation. wikipedia.orgsigmaaldrich.cn

Table 1: Mammalian AMPK Subunit Isoforms

| Subunit | Isoforms | Encoding Genes |

| α | α1, α2 | PRKAA1, PRKAA2 |

| β | β1, β2 | PRKAB1, PRKAB2 |

| γ | γ1, γ2, γ3 | PRKAG1, PRKAG2, PRKAG3 |

Downstream Signaling Pathways Regulated by AMPK

Activated AMPK regulates a wide array of downstream signaling pathways to restore cellular energy balance. This involves inhibiting ATP-consuming processes and activating ATP-producing processes. csic.esnih.govnih.gov

Examples of downstream pathways regulated by AMPK include:

Glucose Uptake and Metabolism: AMPK stimulates glucose uptake in skeletal muscle by promoting the translocation of GLUT4 glucose transporters to the plasma membrane. wikipedia.org It also regulates glycolysis by activating key enzymes and inhibits gluconeogenesis in the liver by regulating transcription factors. wikipedia.orgnih.gov

Lipid Metabolism: AMPK plays a significant role in regulating lipid metabolism. It inhibits fatty acid synthesis by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), a key enzyme in this process. wikipedia.orgoup.com Inhibition of ACC leads to decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT-1), promoting fatty acid oxidation. wikipedia.orgoup.com AMPK also phosphorylates and inactivates HMG-CoA reductase, an enzyme involved in cholesterol synthesis. wikipedia.org

Protein Synthesis: AMPK inhibits protein synthesis, an energy-intensive process, by phosphorylating and activating eEF2 kinase, which then phosphorylates and inactivates elongation factor 2 (eEF2). nih.gov

Mitochondrial Function: AMPK can promote mitochondrial biogenesis, fusion, fission, and autophagy (mitophagy) through various signaling pathways, contributing to the maintenance of healthy mitochondria and efficient energy production. researchgate.netfrontiersin.org

Autophagy: AMPK is involved in the regulation of autophagy, a process by which cells degrade and recycle damaged organelles and protein aggregates, contributing to cellular homeostasis and energy balance. frontiersin.orgciteab.com

Table 2: Examples of Downstream Processes Regulated by Activated AMPK

| Process | AMPK Effect | Mechanism (Examples) |

| Glucose Uptake | Stimulation | GLUT4 translocation to plasma membrane (in skeletal muscle) wikipedia.org |

| Glycolysis | Stimulation | Activation of key glycolytic enzymes wikipedia.org |

| Gluconeogenesis | Inhibition | Regulation of transcription factors (e.g., CRTC2, HNF4α) nih.gov |

| Fatty Acid Synthesis | Inhibition | Phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC) wikipedia.orgoup.com |

| Fatty Acid Oxidation | Stimulation | Relief of CPT-1 inhibition due to decreased Malonyl-CoA wikipedia.orgoup.com |

| Cholesterol Synthesis | Inhibition | Phosphorylation and inactivation of HMG-CoA reductase wikipedia.org |

| Protein Synthesis | Inhibition | Activation of eEF2 kinase, leading to eEF2 phosphorylation and inactivation nih.gov |

| Mitochondrial Biogenesis | Promotion | Regulation of factors like PGC-1α frontiersin.org |

| Mitophagy | Promotion | Induction of mitochondrial autophagy researchgate.netfrontiersin.org |

| Autophagy | Regulation | Involvement in the cellular degradation and recycling process frontiersin.orgciteab.com |

Regulation of Catabolic Processes for ATP Generation

AMPK activation promotes catabolic pathways that generate ATP, thereby replenishing cellular energy stores. nih.govresearchgate.netnih.govpublicationslist.orgfrontiersin.orgoup.comwikipathways.org A key mechanism involves the stimulation of glucose uptake and glycolysis. In skeletal muscle, for instance, AMPK activation enhances the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, increasing glucose uptake. wikipathways.orguniprot.orgufjf.br This is partly mediated by the phosphorylation of TBC1D4/AS160. uniprot.org AMPK also stimulates glycolysis by phosphorylating and activating enzymes like phosphofructokinase-2 (PFKFB2 and PFKFB3), which increases the concentration of fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1, a key glycolytic enzyme. wikipathways.orguniprot.org

Furthermore, AMPK promotes fatty acid oxidation, another significant source of ATP, particularly during prolonged energy demand. frontiersin.orgoup.comwikipathways.orgufjf.br It achieves this by phosphorylating and inhibiting acetyl-CoA carboxylase (ACC), specifically ACC1 and ACC2. nih.govwikipathways.orguniprot.orgmdpi.com ACC is involved in the synthesis of malonyl-CoA, a molecule that inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into mitochondria for oxidation. wikipathways.org By inhibiting ACC, AMPK reduces malonyl-CoA levels, thus relieving the inhibition of CPT1 and promoting fatty acid entry into mitochondria and subsequent beta-oxidation. wikipathways.orgufjf.brmdpi.com AMPK also regulates lipid synthesis by phosphorylating hormone-sensitive lipase (B570770) (LIPE). uniprot.org

| Catabolic Process | Mechanism of Regulation by AMPK (via 5'-AMP) | Key Targets Involved |

| Glucose Uptake | Increased translocation of glucose transporters to the cell membrane. wikipathways.orguniprot.orgufjf.br | GLUT4, TBC1D4/AS160 uniprot.org |

| Glycolysis | Activation of key glycolytic enzymes. wikipathways.orguniprot.org | PFKFB2, PFKFB3 wikipathways.orguniprot.org |

| Fatty Acid Oxidation | Inhibition of malonyl-CoA synthesis, promoting mitochondrial uptake of fatty acids. nih.govwikipathways.orguniprot.orgmdpi.com | ACC1, ACC2, CPT1 nih.govwikipathways.orguniprot.orgmdpi.com |

| Lipolysis | Promotion of lipid droplet breakdown. uniprot.org | CHKA (CHKalpha2) uniprot.org |

Inhibition of Anabolic Pathways for ATP Conservation

In parallel with stimulating ATP production, 5'-AMP-activated AMPK conserves energy by inhibiting anabolic processes that consume ATP. nih.govresearchgate.netnih.govpublicationslist.orgfrontiersin.orgoup.comwikipathways.orgnih.gov This includes the suppression of synthesis of macromolecules such as proteins, lipids, and carbohydrates. AMPK directly phosphorylates and inactivates key enzymes involved in these biosynthetic pathways. For protein synthesis, AMPK can inhibit the mTORC1 pathway, a major regulator of protein synthesis, and also directly phosphorylate factors like eukaryotic elongation factor 2 kinase (eEF2K), leading to inhibition of eEF2 and reduced translation. portlandpress.comnih.govmdpi.comresearchgate.net

Regarding lipid synthesis, in addition to inhibiting ACC, AMPK also regulates transcription factors like SREBP-1 and SREBP-2, which control the expression of genes involved in cholesterol and fatty acid synthesis. wikipathways.orguniprot.org Glycogen synthesis is inhibited by AMPK through the phosphorylation and inactivation of glycogen synthase. wikipathways.orgufjf.br Furthermore, in the liver, AMPK suppresses gluconeogenesis by phosphorylating and regulating transcriptional coactivators like CRTC2/TORC2, leading to their sequestration in the cytoplasm and reduced expression of gluconeogenic enzymes. uniprot.org

| Anabolic Process | Mechanism of Inhibition by AMPK (via 5'-AMP) | Key Targets Involved |

| Protein Synthesis | Inhibition of key signaling pathways and translation factors. portlandpress.comnih.govmdpi.comresearchgate.net | mTORC1, eEF2K, eEF2 portlandpress.comnih.govmdpi.comresearchgate.net |

| Lipid Synthesis | Inhibition of key enzymes and regulation of transcription factors. nih.govwikipathways.orguniprot.orgmdpi.com | ACC1, ACC2, SREBP-1, SREBP-2 wikipathways.orguniprot.orgmdpi.com |

| Glycogen Synthesis | Direct phosphorylation and inactivation of the synthesis enzyme. wikipathways.orgufjf.br | Glycogen Synthase wikipathways.orgufjf.br |

| Gluconeogenesis | Regulation of transcriptional coactivators. uniprot.org | CRTC2/TORC2 uniprot.org |

Modulation of Cellular Growth and Proliferation

Cellular growth and proliferation are energy-intensive processes that are tightly regulated by cellular energy status. AMPK, activated by elevated 5'-AMP levels during energy stress, acts as a brake on cell growth and proliferation. nih.govuniprot.orgnih.gov A primary mechanism involves the inhibition of the mTOR complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival. nih.govfrontiersin.orgportlandpress.comnih.govmdpi.comresearchgate.netscielo.org.conih.govkegg.jp AMPK inhibits mTORC1 through both direct and indirect mechanisms. It can directly phosphorylate Raptor, a component of the mTORC1 complex, and also indirectly inhibit mTORC1 by phosphorylating and activating the tumor suppressor tuberous sclerosis complex 2 (TSC2). uniprot.orgportlandpress.commdpi.comresearchgate.net The TSC1/TSC2 complex acts as a GTPase-activating protein (GAP) for Rheb, a small GTPase that activates mTORC1. mdpi.comresearchgate.net Thus, by activating TSC2, AMPK reduces Rheb activity and inhibits mTORC1. uniprot.orgportlandpress.commdpi.comresearchgate.net By suppressing mTORC1 activity, AMPK limits the anabolic processes necessary for cell growth and division, effectively coupling proliferation to energy availability. nih.govportlandpress.comnih.govresearchgate.net AMPK also regulates other targets involved in cell cycle progression and proliferation, such as p53 and p21. frontiersin.orguniprot.org

Influence on Autophagy Mechanisms

Autophagy is a crucial cellular process for degrading and recycling damaged organelles and protein aggregates, playing a vital role in maintaining cellular homeostasis and survival, particularly under stress conditions like nutrient deprivation. scielo.org.conih.gov AMPK, activated by increased 5'-AMP levels, is a key inducer of autophagy. researchgate.netfrontiersin.orgnih.govscielo.org.conih.govsdbonline.org One of the main mechanisms by which AMPK promotes autophagy is through the regulation of the ULK1 (unc-51 like autophagy activating kinase 1) complex, which is essential for initiating autophagosome formation. frontiersin.orguniprot.orgnih.gov AMPK can directly phosphorylate and activate ULK1. frontiersin.orguniprot.org Additionally, by inhibiting mTORC1, which normally phosphorylates and inhibits ULK1, AMPK further promotes ULK1 activity and autophagy induction. frontiersin.orgscielo.org.conih.gov AMPK also influences autophagy by regulating other proteins involved in the process, such as Beclin 1, which is part of a complex required for generating phosphatidylinositol-3-phosphate (PI3P), a lipid essential for autophagosome formation. scielo.org.coredalyc.org This well-coordinated regulation between AMPK and mTORC1 on ULK1 helps cells to eliminate damaged components and maintain cellular integrity during energy stress. frontiersin.orgscielo.org.conih.gov

Regulation of Mitochondrial Biogenesis

Mitochondrial biogenesis, the process of creating new mitochondria, is essential for increasing cellular ATP production capacity, particularly in response to increased energy demand or chronic energy stress. AMPK, activated by 5'-AMP, plays a significant role in regulating mitochondrial biogenesis. frontiersin.orgdovepress.comnih.govresearchgate.netnih.gov A key downstream target of AMPK in this process is the transcriptional coactivator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1α). mdpi.comspringermedizin.descispace.com AMPK can phosphorylate and activate PGC-1α, which in turn coactivates various transcription factors that regulate the expression of nuclear genes encoding mitochondrial proteins and components of the electron transport chain. mdpi.comscispace.com PGC-1α also promotes the expression of mitochondrial transcription factor A (TFAM), which is crucial for mitochondrial DNA transcription and replication. scispace.com Through the activation of PGC-1α, AMPK coordinates the expression of both nuclear and mitochondrially encoded genes required for the formation of new, functional mitochondria, thereby enhancing cellular respiratory capacity and ATP production. mdpi.comscispace.com Studies have shown that activation of AMPK with compounds like AICAR can lead to increased mitochondrial biogenesis. dovepress.comnih.govscispace.com

Crosstalk with mTOR and Other Signaling Networks

The interaction between AMPK and mTOR is a central point of convergence in cellular energy and nutrient sensing pathways. portlandpress.comnih.govmdpi.comresearchgate.netkegg.jp As discussed, AMPK, activated by low energy status (high 5'-AMP), inhibits mTORC1, which is activated by nutrient abundance and growth factors. nih.govfrontiersin.orgportlandpress.comnih.govmdpi.comresearchgate.netscielo.org.conih.govkegg.jp This forms a critical negative feedback loop that ensures a balance between catabolic and anabolic processes. portlandpress.comresearchgate.net When energy is scarce, AMPK is active and suppresses energy-consuming processes promoted by mTORC1. When energy and nutrients are abundant, mTORC1 is active and inhibits AMPK activity through phosphorylation of AMPK subunits, promoting growth and synthesis. portlandpress.com

Beyond mTOR, AMPK also interacts with and regulates numerous other signaling pathways and proteins, integrating diverse signals related to cellular stress, nutrient availability, and growth factors. These interactions allow AMPK to fine-tune cellular metabolism and function in response to a wide range of physiological cues. Examples include crosstalk with the insulin (B600854) signaling pathway, where AMPK activation can improve insulin sensitivity, and interactions with pathways involved in inflammation and stress responses. nih.govnih.govdovepress.comtandfonline.com

AMPK in Specific Tissues and Model Organisms

AMPK is expressed in a wide variety of tissues and plays tissue-specific roles in metabolic regulation. creativebiolabs.nettandfonline.comwikipedia.org The specific combination of AMPK α, β, and γ subunits expressed can vary between tissues, potentially leading to differences in regulation and substrate specificity. creativebiolabs.netahajournals.orgmdpi.com

In skeletal muscle, AMPK is crucial for regulating glucose uptake and fatty acid oxidation during exercise, contributing to enhanced endurance and insulin sensitivity. wikipathways.orgufjf.brdovepress.comtandfonline.com In the liver, AMPK regulates glucose and lipid metabolism, inhibiting gluconeogenesis and lipogenesis, which is important for maintaining blood glucose and lipid homeostasis. wikipathways.orguniprot.orgdovepress.comtandfonline.com Adipose tissue function, including lipolysis and lipogenesis, is also influenced by AMPK activity. wikipathways.orgdovepress.com In the heart, AMPK is involved in regulating cardiac metabolism and function, particularly under conditions of ischemia or increased workload. ahajournals.org The brain also expresses AMPK, where it is implicated in regulating appetite, energy balance, and neuronal function. sdbonline.orgdovepress.com

Studies in various model organisms, including yeast (SNF1), C. elegans (AAK-2), and Drosophila, have been instrumental in elucidating the conserved role of AMPK as an energy sensor and its involvement in processes like metabolism, growth, and lifespan. nih.govresearchgate.netsdbonline.orgnih.gov For example, research in C. elegans has highlighted the role of AMPK in regulating longevity and metabolic adaptation to caloric restriction. researchgate.netscielo.org.conih.gov These model organisms provide valuable systems for dissecting the complex signaling networks involving AMPK and its downstream effects.

| Model Organism | AMPK Ortholog | Key Research Contributions |

| Saccharomyces cerevisiae | SNF1 | Early studies on glucose repression and metabolic regulation. nih.govwikipedia.org |

| Caenorhabditis elegans | AAK-2 | Insights into longevity, dauer formation, and metabolic adaptation. researchgate.netscielo.org.cosdbonline.orgnih.gov |

| Drosophila | AMPK | Studies on growth, metabolism, and tissue-specific roles. sdbonline.org |

Adenosine 5'-Monophosphate in Purinergic Signaling (Extracellular Context)

Extracellular purinergic signaling involves a complex network of nucleotides and nucleosides that act as signaling molecules, interacting with specific purinergic receptors on the cell surface frontiersin.orgresearchgate.netacs.orgmdpi.com. In this extracellular environment, AMP's primary role is linked to the metabolic cascade that governs the concentrations of potent signaling molecules like ATP and adenosine plos.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net.

Role as an Intermediate in ATP-Adenosine Axis

Extracellular ATP is recognized as a crucial signaling molecule, often released during cellular stress, inflammation, or damage frontiersin.orgfrontiersin.orgmdpi.commdpi.com. The rapid hydrolysis of extracellular ATP is a key mechanism for regulating the duration and intensity of purinergic signaling mediated by P2 receptors, which are activated by ATP and ADP frontiersin.orgresearchgate.netmdpi.com. This hydrolysis also serves as the primary source of extracellular adenosine, which signals through P1 receptors frontiersin.orgresearchgate.net.

AMP serves as a critical intermediate in this extracellular ATP-adenosine axis. The breakdown of ATP to adenosine occurs sequentially through the action of ectonucleotidases. ATP is first hydrolyzed to ADP, and then ADP is converted to AMP plos.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net. Subsequently, AMP is dephosphorylated to produce adenosine plos.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net. This enzymatic cascade ensures a controlled conversion of the pro-inflammatory signal of ATP into the often immunosuppressive and protective signal of adenosine frontiersin.orgresearchgate.netresearchgate.net.

Research highlights that extracellular AMP itself is not a direct ligand for P2 receptors, unlike ATP and ADP molbiolcell.org. Its significance in extracellular signaling is predominantly through its conversion to adenosine molbiolcell.org. Studies have shown that extracellular AMP can lead to increased intracellular AMP levels after transport into the cell, subsequently activating intracellular pathways like AMPK, which can have downstream effects on cellular metabolism and function biologists.comresearchgate.netnih.gov. However, in the extracellular space, its primary fate is conversion to adenosine by ecto-5'-nucleotidase (CD73) plos.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net.

Ectonucleotidase System Dynamics: CD39 and CD73

The sequential hydrolysis of extracellular ATP to AMP and then to adenosine is primarily carried out by a system of ectonucleotidases, with CD39 and CD73 being the most prominent players plos.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net.

CD39, also known as ectonucleoside triphosphate diphosphohydrolase-1 (E-NTPDase1), is the enzyme responsible for the initial steps in the cascade, hydrolyzing ATP to ADP and then ADP to AMP plos.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net. CD39 is expressed on various cell types, including immune cells and endothelial cells researchgate.net.

CD73, or ecto-5'-nucleotidase, acts downstream of CD39, specifically catalyzing the dephosphorylation of AMP to generate adenosine plos.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net. CD73 is also widely expressed and its activity is crucial for the final step in extracellular adenosine production from the ATP breakdown pathway researchgate.netmdpi.com.

The co-localization and coordinated action of CD39 and CD73 are critical for the efficient conversion of ATP to adenosine in the extracellular space plos.orgfrontiersin.org. This sequential activity is particularly important in specific microenvironments, such as the tumor microenvironment or at synaptic junctions, where precise control of nucleotide and nucleoside concentrations is necessary for regulating local cellular responses plos.orgfrontiersin.orgresearchgate.netmolbiolcell.org. The dynamic interplay between CD39 and CD73 dictates the balance between extracellular ATP (a danger signal) and adenosine (an immunosuppressive or protective signal) frontiersin.orgresearchgate.netmdpi.com.

Modulation of Extracellular Adenosine Levels

The concentration of extracellular adenosine is tightly regulated, and AMP plays a central role in this modulation as the direct precursor for adenosine production by CD73 plos.orgfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net. Factors that influence the activity of CD39 and CD73, or the availability of extracellular AMP, will consequently impact extracellular adenosine levels.

Increased release of ATP from cells due to stress, hypoxia, or inflammation leads to an increase in extracellular AMP following CD39 activity, thereby providing more substrate for CD73 to produce adenosine frontiersin.orgfrontiersin.orgmdpi.com. The expression and activity levels of CD39 and CD73 on the cell surface are key determinants of the rate of this conversion frontiersin.orgresearchgate.netmdpi.com. Upregulation of these ectonucleotidases, particularly in conditions like inflammation or in the tumor microenvironment, enhances the production of adenosine, contributing to immunosuppression or modulating local tissue responses frontiersin.orgresearchgate.netmdpi.com.

Conversely, inhibition of CD73 activity directly reduces the conversion of AMP to adenosine, leading to decreased extracellular adenosine levels and potentially increased extracellular AMP concentrations ahajournals.org. This highlights AMP's position as a pivotal control point in the extracellular purinergic signaling cascade, directly preceding the formation of the highly active nucleoside, adenosine.

The following table summarizes the key enzymes involved in the extracellular ATP-adenosine axis and the role of AMP:

| Enzyme | Substrate(s) | Product(s) | Role |

| CD39 | ATP, ADP | AMP | Hydrolyzes ATP and ADP to produce AMP |

| CD73 | AMP | Adenosine | Hydrolyzes AMP to produce adenosine |

| Adenosine Deaminase (ADA) | Adenosine | Inosine (B1671953) | Metabolizes adenosine, reducing its extracellular concentration frontiersin.org |

This enzymatic cascade ensures that extracellular AMP is a transient but essential intermediate, linking the release of energy-rich nucleotides to the generation of the potent signaling nucleoside, adenosine.

Enzymatic Interactions and Allosteric Control Mediated by Adenosine 5 Monophosphate

Allosteric Regulation of Key Metabolic Enzymes

5'-AMP functions as a crucial allosteric effector for several enzymes central to energy metabolism, particularly in pathways responsible for generating ATP. Its binding to allosteric sites induces conformational changes in the enzyme, leading to altered catalytic activity.

Activation of Glycolytic Enzymes (e.g., 6-Phosphofructokinase)

6-Phosphofructokinase (PFK) (EC 2.7.1.11) is a rate-limiting enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose (B13574) 1,6-bisphosphate. PFK activity is subject to complex allosteric regulation, with 5'-AMP acting as a potent positive allosteric effector. nih.govnih.gov The binding of 5'-AMP to PFK signals a low energy state within the cell, stimulating glycolytic flux to enhance ATP production.

Studies on PFK from organisms like Trypanosoma brucei have shown that 5'-AMP acts as a positive allosteric effector with a remarkably low apparent Km (7 microM), indicating high sensitivity of the enzyme to changes in AMP concentration. nih.gov This activation helps to ensure that glycolysis is accelerated when energy (ATP) is scarce. Conversely, high concentrations of ATP, the end product of glycolysis, can allosterically inhibit PFK, demonstrating a crucial feedback mechanism that prevents excessive glucose breakdown when energy levels are sufficient. nih.govnih.govwikipedia.org

In boar spermatozoa, 5'-AMP, in combination with fructose 2,6-bisphosphate, has been shown to be a highly efficient activator of PFK, particularly at near-physiological substrate concentrations. nih.gov This highlights the synergistic nature of allosteric regulation involving multiple effectors.

Activation of Glycogenolysis (e.g., Muscle Glycogen (B147801) Phosphorylase)

Muscle glycogen phosphorylase (GP) (EC 2.4.1.1) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, which can then enter glycolysis. Glycogen phosphorylase exists in two main forms: the less active, dephosphorylated form (GPb) and the more active, phosphorylated form (GPa). 5'-AMP is a significant allosteric activator of GPb. wikipedia.orgproteopedia.org

When cellular energy levels are low, leading to an increase in 5'-AMP concentration, AMP binds to an allosteric site on GPb, inducing a conformational change that shifts the enzyme to a more active state (R form). wikipedia.org This allosteric activation by 5'-AMP allows for increased glycogen breakdown to supply glucose-1-phosphate for ATP generation through glycolysis. wikipedia.orgproteopedia.org The active GPa form does not strictly require AMP for activity, but AMP binding can further enhance its catalytic rate. proteopedia.org High ATP concentrations counteract the activating effect of AMP on GPb by competing for the nucleotide binding site, reflecting the cell's energy status. wikipedia.org

Research indicates that the addition of 5'-AMP not only increases the basal activity of muscle phosphorylase a but also enhances the rate of glycogen activation. pnas.org The measurement of glycogen phosphorylase activity often involves comparing activity in the absence and presence of 5'-AMP, underscoring its role as a key activator. ahajournals.org

Feedback Inhibition Mechanisms

5'-AMP also participates in feedback inhibition, a regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme earlier in the pathway, thereby controlling the rate of its own synthesis.

Regulation of Purine (B94841) Biosynthesis Enzymes (e.g., Glutamine-PRPP Amidotransferase)

Glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) (EC 2.4.2.14), also known as PRPP amidotransferase, catalyzes the first committed step in the de novo biosynthesis of purine nucleotides. This enzyme is a critical regulatory point for controlling the production of AMP and GMP. GPAT is subject to feedback inhibition by the end products of the pathway, including AMP and GMP. nih.govcolumbia.edulibretexts.orgresearchgate.netjaypeedigital.com

Studies have shown that AMP and GMP exert synergistic feedback inhibition on GPAT. nih.govresearchgate.net This synergistic effect arises from the binding of these nucleotides to distinct allosteric sites on the enzyme. Research, particularly with Escherichia coli GPAT, suggests the presence of at least two nucleotide binding sites per enzyme subunit in the homotetramer, with synergistic inhibition requiring the binding of GMP to an allosteric (A) site and AMP to a proximal catalytic (C) site. researchgate.net

The feedback inhibition by AMP and GMP ensures that purine synthesis is downregulated when intracellular concentrations of these nucleotides are high, preventing the overproduction of purines. libretexts.org Complete inhibition of GPAT typically requires the presence of both AMP and GMP; binding of only one nucleotide allows the enzyme to retain partial activity, facilitating the synthesis of the deficient nucleotide. libretexts.org This intricate regulation helps maintain a balanced pool of adenine (B156593) and guanine (B1146940) nucleotides within the cell. libretexts.orgjaypeedigital.com

Competitive Inhibition of Enzyme Activity (e.g., Phosphoribulokinase)

In addition to allosteric regulation and feedback inhibition, 5'-AMP can also act as a competitive inhibitor for certain enzymes. Competitive inhibition occurs when the inhibitor molecule resembles the substrate and binds to the enzyme's active site, thereby competing with the substrate for binding.

Phosphoribulokinase (PRK) (EC 2.7.1.19) is an enzyme in the Calvin cycle that catalyzes the phosphorylation of ribulose 5-phosphate to ribulose 1,5-bisphosphate, a key CO2 acceptor in photosynthesis. Studies, particularly in Thiobacillus ferrooxidans, have demonstrated that 5'-AMP acts as a competitive inhibitor of PRK. wikipedia.orgasm.orgnih.gov

As a competitive inhibitor, AMP competes with one of the substrates for binding to the active site of PRK, thus reducing the enzyme's catalytic rate. nih.gov Research on PRK from Hydrogenomonas eutropha (now Cupriavidus necator) also indicated inhibition by AMP, which affected the enzyme's kinetic properties, increasing the substrate concentration required for half-maximal velocity (s0.5) for both ribulose 5-phosphate and ATP without altering the maximum velocity (Vmax). nih.gov This type of inhibition, while potentially complex in its kinetic details, involves AMP directly interfering with substrate binding at or near the active site. nih.gov This regulatory mechanism allows AMP to influence carbon fixation pathways, potentially linking the energy status of the cell to photosynthetic activity.

Analytical and Methodological Approaches in Adenosine 5 Monophosphate Research

Chromatographic Techniques for Quantitative Analysis

Chromatography plays a vital role in separating and quantifying 5'-AMP in complex mixtures, including biological samples. Different chromatographic modes are utilized depending on the sample matrix and the required sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and reliable method for the quantitative analysis of 5'-AMP. This technique allows for both the separation and precise quantification of 5'-AMP, often alongside other nucleotides like ADP and ATP. ucl.ac.ukcreative-proteomics.comniscpr.res.in

Reversed-phase HPLC (RP-HPLC) and ion-exchange HPLC are common approaches. RP-HPLC separates molecules based on their hydrophobic interactions with the stationary phase. ucl.ac.uk Ion-exchange chromatography is also frequently employed for nucleotide separation. niscpr.res.inresearchgate.net Stationary phases such as C18 columns are commonly used in RP-HPLC for nucleotide analysis. ucl.ac.ukresearchgate.netoup.com Mixed-mode columns that combine reversed-phase and anion-exchange properties have also been shown to effectively separate adenosine (B11128) mono-, di-, and triphosphates. sielc.com

Quantitative analysis is typically achieved by comparing the peak areas of the sample to those of known concentration standards, generating a standard curve. ucl.ac.ukniscpr.res.inajol.info UV detection is a standard method for monitoring the separated nucleotides due to their absorbance in the UV region. Common detection wavelengths include 254 nm, 257 nm, 262 nm, and 240 nm, depending on the specific method and matrix. ucl.ac.ukcreative-proteomics.comresearchgate.netoup.comsielc.comnih.govzju.edu.cnresearchgate.netnih.govoup.com

Various mobile phase compositions have been reported for the HPLC analysis of 5'-AMP. These often include phosphate (B84403) buffers, methanol, and acetonitrile, sometimes with additives like phosphoric acid or tetrabutylammonium (B224687) hydrogen sulfate (B86663) to optimize separation. ucl.ac.ukniscpr.res.inresearchgate.netoup.comsielc.comajol.infonih.govzju.edu.cnoup.com

HPLC methods for 5'-AMP quantification have been applied to diverse sample types, including cultured cells, biological samples, infant formulas, and for assessing enzyme activity. ucl.ac.ukcreative-proteomics.comniscpr.res.inresearchgate.netajol.infonih.govoup.comnih.gov Method validation studies have demonstrated good linearity, detection limits (LOD), quantification limits (LOQ), and recovery rates for 5'-AMP analysis using HPLC-UV. For instance, one method for analyzing nucleotides in infant formula using ion-exchange chromatography with UV detection at 254 nm reported linearity over a range of 0.5-50 µg/mL with R² = 0.999, LODs of 0.01-0.05 µg/mL, and LOQs of 0.05-0.5 µg/mL. researchgate.net Another RP-HPLC method for nucleotides in infant formula showed recoveries of 92-101%. researchgate.net A study on the stability of AMP solutions used for bronchoprovocation utilized RP-HPLC and found that refrigerated samples maintained initial concentration over 25 weeks, while room temperature storage led to significant degradation. nih.gov

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is another chromatographic technique that has found applications in the study of adenosine monophosphates. While often used for qualitative analysis or as a preparatory step, TLC can also be used for quantitative purposes. Adenosine 3'-monophosphate sodium salt, a related compound, has been specifically noted for its use as a marker in TLC. sigmaaldrich.comsigmaaldrich.com TLC is mentioned as one of the chromatographic methods applicable to nucleotide analysis. nih.gov It has been used in the purification of cyclic AMP, indicating its utility in separating cyclic nucleotides from other adenosine monophosphates. nih.gov

Membrane-Mediated Chromatography for Interaction Studies

Based on the available search results, information specifically detailing "Membrane-Mediated Chromatography" for studying the interactions of adenosine 5'-monophosphate was not found. Research on the interaction of molecules with membranes, particularly antimicrobial peptides (AMPs) with lipid bilayers, is often studied using techniques like fluorescence spectroscopy and UV-Vis absorption spectrophotometry, which are not chromatographic methods mediated by a membrane in the context of separating and analyzing adenosine 5'-monophosphate. nih.govfrontiersin.orgspringernature.com

Spectroscopic and Optical Methods

Spectroscopic and optical methods provide valuable information about the structure, identification, and interactions of 5'-AMP.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique used to identify and characterize organic and inorganic materials by analyzing their absorption of infrared light. rtilab.com FT-IR can provide a molecular fingerprint of a sample based on its unique pattern of absorption bands corresponding to vibrational modes of chemical bonds. rtilab.com

FT-IR spectroscopy has been applied in studies involving adenosine 5'-monophosphate, particularly in the context of analyzing nucleic acids. For example, FT-IR difference spectra obtained from nucleotides, including 5'-AMP, have been used as calibration standards to determine base pairing in RNA. nih.gov This demonstrates the utility of FT-IR in probing the structural characteristics of molecules containing 5'-AMP. FT-IR spectra of 5'-AMP samples have been recorded for structural characterization. rsc.orgresearchgate.net

Fluorescence-Based Screening Techniques

Fluorescence-based techniques offer sensitive methods for detecting and quantifying molecules, and they have been applied in the study of 5'-AMP. A fluorimetric method has been developed for the determination of adenosine 5'-monophosphate based on the fluorescence enhancement observed in a system containing 9-anthracene carboxylic acid and cetyl trimethyl ammonium (B1175870) bromide. researchgate.net This method leverages the competitive binding of 5'-AMP and the fluorescent probe to the surfactant micelles, leading to an increase in fluorescence intensity proportional to the 5'-AMP concentration. researchgate.net

Advanced Biochemical Assays

Beyond basic colorimetric methods, more advanced biochemical assays are employed to investigate the complex roles of 5'-AMP, particularly in regulating key energy sensors like AMP-activated protein kinase (AMPK).

Enzyme Activity Measurement Protocols (e.g., AMPK activity assays)

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, activated by increases in the cellular AMP:ATP and ADP:ATP ratios nih.govpromega.commdpi.com. Measuring AMPK activity is fundamental for understanding its function and for identifying potential therapeutic modulators. Various protocols exist, including both traditional and more advanced methods.

Traditional AMPK activity assays often involve the use of radioactive isotopes to measure the phosphorylation of a substrate peptide (such as the SAMS peptide derived from Acetyl-CoA carboxylase) by AMPK in the presence of radioactive ATP (e.g., γ-³²P-ATP) nih.govmdpi.com. The phosphorylated peptide is then separated and quantified by methods like scintillation counting or phosphorimaging mdpi.com. While sensitive, these methods have drawbacks related to handling radioactive materials.

To overcome the limitations of radioactivity, non-radioactive AMPK activity assays have been developed. One approach is based on directly measuring the ADP produced by the kinase reaction. The Transcreener® ADP Assay, for example, uses an antibody selective for ADP and a fluorescent tracer. ADP produced by AMPK competes with the tracer for antibody binding, leading to a change in fluorescence properties that can be detected using fluorescence polarization (FP), fluorescence intensity (FI), or time-resolved fluorescence energy transfer (TR-FRET) bellbrooklabs.com. This method provides a universal way to assess the activity of any ADP-producing enzyme, including AMPK bellbrooklabs.com.

Another non-radioactive method for AMPK activity measurement is an ELISA-based assay. This method quantifies the levels of phosphorylated SAMS peptide after the kinase reaction using an enzyme-linked immunosorbent assay format nih.gov. This approach offers a simple, sensitive, and non-radioactive alternative to traditional methods nih.gov.

Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, also provide a non-radioactive way to measure AMPK activity. This assay measures the ADP formed in the kinase reaction by converting it to ATP, which is then quantified using a luciferase/luciferin reaction that generates light promega.com. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity promega.com.

These advanced assays are suitable for measuring the activity of purified AMPK enzyme preparations and are often used in high-throughput screening to identify potential activators or inhibitors promega.commdpi.combellbrooklabs.com.

Radioisotopic Tracing in Metabolic Flux Studies

Radioisotopic tracing is a powerful technique used to study metabolic pathways and quantify metabolic fluxes, including those involving 5'-AMP. This method involves introducing a metabolite labeled with a radioisotope (such as ¹⁴C or ³H) into a biological system and then tracking its fate through metabolic pathways over time nih.gov.

In the context of 5'-AMP research, radioisotopic tracing can be used to investigate the synthesis, degradation, and interconversion of nucleotides. For example, [2-³H]AMP has been used in in vitro studies with tumor cell lines to evaluate the uptake and metabolism of AMP nih.gov. By incubating cells with the labeled AMP and analyzing the intracellular metabolites over time using techniques like high-performance liquid chromatography (HPLC), researchers can characterize how AMP is taken up and converted into other adenine (B156593) nucleotides like ADP and ATP nih.gov.

Radioisotopic tracing, along with stable isotope tracing (using isotopes like ¹³C or ¹⁵N), allows researchers to quantitatively track the dynamics of metabolism and determine metabolite flow through biochemical networks nih.govcreative-proteomics.comnorthwestern.edu. This is crucial for understanding the flux distribution and turnover rates within intracellular nucleotide metabolic networks and how these are altered in different physiological or pathological states creative-proteomics.com.

While radioisotopic tracing provides high sensitivity, stable isotope tracing coupled with mass spectrometry is increasingly used for metabolic flux analysis due to its ability to provide detailed information on the isotopic enrichment of various metabolites without the need for handling radioactive materials nih.govcreative-proteomics.com. However, radioisotopic methods remain valuable for specific applications, particularly when high sensitivity is paramount.

Computational and Systems Biology Investigations of Adenosine 5 Monophosphate

Molecular Modeling of Adenosine (B11128) 5'-Monophosphate Interactions

Molecular modeling techniques, such as protein-ligand docking and molecular dynamics simulations, are crucial for understanding how AMP interacts with its binding partners, particularly proteins. These methods provide atomic-level details about binding modes, affinities, and the dynamic behavior of AMP-protein complexes.

Protein-Ligand Docking and Binding Site Analysis

Protein-ligand docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as AMP, to a protein target. This approach involves placing the ligand into the protein's binding site and evaluating the resulting poses based on scoring functions that estimate binding energy nih.govuneb.br. By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex.

Binding site analysis, often performed in conjunction with docking, involves characterizing the structural and chemical properties of the protein region where AMP binds researchgate.nettdx.cat. This includes identifying the shape, size, and amino acid composition of the binding pocket, as well as the presence of any cofactors or metal ions that might influence AMP binding. Computational tools can detect potential binding pockets on a protein surface based on geometric analysis researchgate.net.

Docking studies have been applied to investigate AMP binding to various proteins, including kinases like AMP-activated protein kinase (AMPK) nih.gov. These studies can help elucidate the structural basis for AMP's allosteric regulation of enzyme activity. For example, structural studies with the α subunit of AMPK from Schizosaccharomyces pombe and Saccharomyces cerevisiae suggest that hydrophobic residues are important for the interaction with the kinase domain nih.gov.

Molecular Dynamics Simulations of Adenosine 5'-Monophosphate-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of AMP-protein interactions over time, accounting for the flexibility of both the ligand and the protein in a physiological environment nih.govnih.govfrontiersin.org. Unlike static docking methods, MD simulations allow researchers to observe conformational changes upon binding, assess the stability of the complex, and calculate binding free energies more accurately acs.org.

MD simulations involve simulating the movement of atoms and molecules over time based on physical laws and force fields that describe interatomic interactions uneb.brnih.gov. Commonly used force fields for protein-nucleic acid complexes, which include nucleotides like AMP, are AMBER and CHARMM nih.gov.

Studies utilizing MD simulations have investigated the dynamic behavior of proteins in the presence of AMP. For instance, MD simulations have been used to study the conformational dynamics of adenylate kinase (AK), an enzyme that interconverts AMP, ADP, and ATP researchgate.net. These simulations can reveal how AMP binding influences the opening and closing of enzyme domains, which is crucial for catalytic activity researchgate.net. MD simulations can also provide insights into the role of water molecules at the protein-ligand interface and their contribution to binding strength frontiersin.org.

Computational Approaches for Enzyme Regulation and Pathway Analysis

Computational methods are essential for understanding how AMP regulates enzyme activity and influences metabolic pathways. Kinetic modeling and metabolic flux analysis are two key approaches used in this area.

Kinetic Modeling of Adenosine 5'-Monophosphate-Dependent Enzyme Systems

Kinetic modeling involves developing mathematical models that describe the rates of enzymatic reactions and how they are affected by substrate and effector concentrations, including AMP oup.com. These models use kinetic parameters, such as Michaelis constants () and catalytic rates (), to simulate the behavior of enzyme systems.

For example, kinetic models have been used to study glycolytic oscillations, where the allosteric regulation of PFK by ATP and AMP plays a crucial role portlandpress.comencyclopedia.pub. These models can predict the dynamic behavior of glycolytic intermediates and the sensitivity of oscillations to changes in adenine (B156593) nucleotide concentrations portlandpress.com. A kinetic model of glycolysis in Entamoeba histolytica revealed that hexokinase, which is strongly inhibited by AMP, exerted significant flux control nih.gov.

Metabolic Flux Analysis Incorporating Adenosine 5'-Monophosphate Pathways

Metabolic Flux Analysis (MFA) is a computational technique used to quantify the flow of metabolites through a metabolic network under specific conditions nih.gov. MFA uses experimental data, often from stable isotope tracing experiments, in conjunction with a stoichiometric model of the metabolic network to estimate intracellular reaction rates (fluxes) nih.govnorthwestern.edu.

AMP is involved in various metabolic pathways, including nucleotide metabolism and energy metabolism creative-proteomics.comcreative-proteomics.com. MFA can be used to analyze how changes in the cellular state or environment affect fluxes through pathways involving AMP production, consumption, or regulation. By incorporating the reactions involving AMP and its related nucleotides (ADP and ATP) into metabolic models, researchers can gain insights into how the energy status of the cell influences metabolic fluxes oup.com.

Nucleotide metabolic flux analysis specifically focuses on the synthesis, degradation, and interconversion of nucleotides, including AMP creative-proteomics.comcreative-proteomics.com. This type of MFA can help researchers understand how nucleotide pools are maintained and how they respond to metabolic perturbations creative-proteomics.com. MFA can also reveal the relative contributions of different pathways to the synthesis or degradation of AMP nih.gov.

Computational tools and databases support MFA by providing metabolic network reconstructions and algorithms for flux calculation nih.gov. Enhanced flux potential analysis (eFPA) is an algorithm that integrates enzyme expression data with metabolic network architecture to predict relative flux levels, which can be influenced by AMP-dependent enzyme regulation embopress.org.

Computational Studies in Cellular Signaling Networks

AMP plays a significant role in cellular signaling, primarily through its involvement in the activation of AMPK and its precursor role in the synthesis of cyclic AMP (cAMP), a key second messenger nih.govmolbiolcell.org. Computational studies of cellular signaling networks aim to understand how signals are transmitted, processed, and integrated within the cell nih.govclinsurggroup.comresearchgate.net.

Computational models of signaling networks can take various forms, including boolean networks, ordinary differential equation (ODE) models, and agent-based models. These models can simulate the interactions between signaling molecules, the activation and deactivation of enzymes, and the resulting cellular responses.

Studies have utilized computational models to investigate signaling pathways where AMP or cAMP are involved. For instance, a network-based compartmental model was developed to study the cross-talk between receptor tyrosine kinases (RTKs) and G proteins and its impact on cellular cAMP levels molbiolcell.org. This model predicted that certain protein interactions could dampen ligand-stimulated cAMP dynamics molbiolcell.org.

Computational approaches are also used to analyze the properties of signaling networks, such as robustness, sensitivity, and the presence of feedback loops nih.gov. These analyses can provide insights into how cellular signaling remains stable despite noise and variability, and how it can generate diverse responses. While the search results specifically mention cAMP signaling networks molbiolcell.orgcam.ac.ukacs.orgresearchgate.net, the fundamental role of AMP as a precursor to cAMP and its direct role in activating AMPK highlight its central position within the broader landscape of cellular signaling that can be investigated computationally. The protein interactome of cyclic adenosine monophosphate (cAMP) has been investigated using chemo-proteomics approaches, revealing its potential role in regulating processes like the actin cytoskeleton researchgate.net.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Adenosine 5'-monophosphate | 6083 |

| Cyclic AMP (cAMP) | 6076 |

| Adenosine Diphosphate (ADP) | 5833 |

| Adenosine Triphosphate (ATP) | 5957 |

Data Table Example (Illustrative - based on potential findings from kinetic modeling)

While specific quantitative data for AMP-dependent enzyme kinetics from the search results is limited to descriptions of effects (e.g., AMP inhibition of hexokinase nih.gov), a hypothetical data table based on kinetic modeling outputs could look like this:

| Enzyme | Effector | Effect on Vmax (%) | Effect on Km (mM) | Modeling Study Reference |

| Hexokinase | AMP | Decrease | Increase | nih.gov (Qualitative) |

| Phosphofructokinase | AMP | Increase | Decrease | portlandpress.com (Qualitative) |

| Adenylate Kinase | AMP | - | Affects binding | researchgate.net (Qualitative) |

Detailed Research Findings Examples:

Kinetic modeling of glycolysis in Entamoeba histolytica showed that hexokinase, subject to strong AMP inhibition, had the highest flux control coefficient (73%). nih.gov

Structural studies and molecular dynamics simulations of AMPK have provided insights into how AMP binding to the γ subunit allosterically activates the kinase domain. nih.gov

Computational models investigating RTK-G protein cross-talk predicted that this interaction could dampen cAMP signaling dynamics, a prediction supported by experimental verification.

Modeling Adenosine 5'-Monophosphate Gradients and Compartmentation

The spatial and temporal distribution of AMP within a cell is not uniform; it exists in gradients and is subject to compartmentation. researchgate.net This non-uniformity is crucial for localized signaling events. Computational modeling plays a significant role in understanding how these gradients and compartments are established and maintained. Factors influencing cAMP (a related cyclic nucleotide) compartmentation, which provides insights into AMP dynamics, include localized production by adenylyl cyclases, degradation by phosphodiesterases (PDEs), buffering by binding proteins like Protein Kinase A (PKA), and restricted diffusion due to physical barriers or the tortuosity of the intracellular environment. researchgate.netnih.gov

Modeling studies have explored the mechanisms underlying these gradients. For instance, computational models have been used to predict that buffering can help stabilize cyclic nucleotide concentrations near the binding affinity of effector proteins. nih.gov Furthermore, modeling suggests that buffering might contribute to gradients between cellular compartments by slowing diffusion. nih.gov While some models initially proposed that PDE activity alone could explain compartmentation, others suggest it may not be sufficient, highlighting the interplay of multiple factors. nih.gov

Mathematical models incorporating diffusion and chemical reactions within different cellular compartments have been developed to simulate the space-dependent changes of metabolites like ADP and ATP, which are closely linked to AMP levels. mdpi.com These models consider factors such as the restricted diffusion of nucleotides through mitochondrial outer membranes. mdpi.com

Data from experimental techniques, such as real-time imaging of cyclic nucleotides, are used to inform and validate these computational models, helping to establish the hierarchy of enzymes like PDEs in controlling intracellular nucleotide levels under various conditions. researchgate.net

Systems Biology Approaches for AMPK Pathway Dynamics

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis, highly sensitive to changes in the AMP:ATP and ADP:ATP ratios. gu.senih.gov Systems biology approaches are essential for understanding the dynamic operation and complex regulation of this pathway. These approaches integrate experimental data with mathematical models to describe the activation and deactivation dynamics of AMPK in response to cellular energy status. gu.se

AMPK is activated when AMP and ADP levels rise, often due to physiological stresses like hypoxia or glucose starvation. nih.govacs.org Upstream kinases, such as LKB1 (activated by AMP increase) and CaMKK2 (activated by calcium increase), contribute to AMPK activation. acs.org Activated AMPK then phosphorylates numerous downstream targets, acutely impacting metabolism and growth, and also influencing transcriptional regulators for long-term metabolic reprogramming. nih.gov

Mathematical models of the AMPK pathway aim to capture this intricate network of interactions. These models can be used to predict AMPK activity in response to various stimuli, such as exercise-like conditions. sciety.org Challenges in developing these models include epistemic uncertainty in the biochemical mechanisms of AMPK activity and the inherent complexity of the pathway. sciety.org Systems modeling, often incorporating uncertainty quantification methods and data from advanced biosensors, helps to constrain model predictions and assumptions based on experimental measurements of AMPK activity. sciety.org

Systems biology studies of AMPK have revealed its critical roles in coordinating cell growth, autophagy, and metabolism by integrating multiple inputs and acting on numerous downstream targets. nih.govnih.gov For example, AMPK activation inhibits the mTOR complex 1 (mTORC1) pathway through mechanisms involving TSC2 and RAPTOR. nih.govnih.gov

Bioinformatics and Database Mining for Adenosine 5'-Monophosphate-Related Elements

Bioinformatics and database mining play a crucial role in identifying and analyzing elements related to AMP signaling and metabolism. While much of the publicly available data in this area focuses on antimicrobial peptides (AMPs), which are distinct from adenosine monophosphate, the principles and tools used for biological data mining are applicable to studying AMP-related proteins, genes, and pathways. rsc.orgoup.comnih.govoup.complos.orgoup.comnih.gov